An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Ethoxybenzylidene)-4-acetylaniline
An In-depth Technical Guide to the Synthesis and Characterization of N-(4-Ethoxybenzylidene)-4-acetylaniline
This technical guide provides a comprehensive framework for the synthesis and characterization of the Schiff base, N-(4-Ethoxybenzylidene)-4-acetylaniline. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering not only a procedural outline but also the underlying scientific rationale for the experimental design.
Introduction: The Significance of Schiff Bases
Schiff bases, or imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group, -C=N-).[1][2] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2] The imine linkage is of significant interest due to its prevalence in various biologically active molecules and its role as a versatile intermediate in organic synthesis. The electronic and steric properties of Schiff bases can be readily tuned by modifying the aldehyde and amine precursors, making them valuable scaffolds in medicinal chemistry and materials science. N-(4-Ethoxybenzylidene)-4-acetylaniline, the subject of this guide, is a derivative that incorporates an ethoxy and an acetyl group, functionalities that can influence its chemical and physical properties, including its potential as a liquid crystal or a biologically active agent.
Synthesis of N-(4-Ethoxybenzylidene)-4-acetylaniline: A Mechanistic and Practical Approach
The synthesis of N-(4-Ethoxybenzylidene)-4-acetylaniline is achieved through the acid-catalyzed condensation of 4-ethoxyaniline and 4-aminoacetophenone. The reaction proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then undergoes dehydration to yield the final imine product.[3][4]
Reaction Scheme:
Caption: Synthesis of N-(4-Ethoxybenzylidene)-4-acetylaniline.
Experimental Protocol:
Materials and Reagents:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 4-Ethoxybenzaldehyde | C₉H₁₀O₂ | 150.17 | 10 |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 10 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 50 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops |
Procedure:
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Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.50 g (10 mmol) of 4-ethoxybenzaldehyde in 25 mL of absolute ethanol.
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Addition of Amine: To this solution, add 1.35 g (10 mmol) of 4-aminoacetophenone.
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Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
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Reflux: Heat the reaction mixture to reflux with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Crystallization: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath.
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Isolation and Purification: Collect the crystalline product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to obtain a pure crystalline solid.
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Drying: Dry the purified product in a vacuum oven at a low temperature.
Characterization of N-(4-Ethoxybenzylidene)-4-acetylaniline
A thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:
Physical Properties:
| Property | Expected Value |
| Molecular Formula | C₁₇H₁₇NO₂[5][6] |
| Molecular Weight | 267.32 g/mol [6] |
| Appearance | Expected to be a crystalline solid. |
| Melting Point | To be determined experimentally. |
| Solubility | Expected to be soluble in common organic solvents like ethanol, chloroform, and DMF. |
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-(4-Ethoxybenzylidene)-4-acetylaniline is expected to show characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N (Azomethine) | 1625 - 1600[1][7] |
| C=O (Ketone) | 1685 - 1665 |
| C-O-C (Ether) | 1260 - 1200 (asymmetric) & 1150 - 1085 (symmetric) |
| C-H (Aromatic) | 3100 - 3000 |
| C-H (Aliphatic) | 3000 - 2850 |
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The expected chemical shifts (δ) and multiplicities for the protons of N-(4-Ethoxybenzylidene)-4-acetylaniline are outlined below.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (Acetyl) | ~2.5 | Singlet | 3H |
| -CH₃ (Ethoxy) | ~1.4 | Triplet | 3H |
| -CH₂- (Ethoxy) | ~4.0 | Quartet | 2H |
| Aromatic Protons | 6.8 - 8.0 | Multiplets | 8H |
| -CH=N- (Azomethine) | ~8.3 - 8.6 | Singlet | 1H |
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For N-(4-Ethoxybenzylidene)-4-acetylaniline, the electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight.
| Ion | Expected m/z |
| [M]⁺ | 267.13 |
| [M+H]⁺ | 268.13 |
| [M+Na]⁺ | 290.11 |
The fragmentation pattern in the mass spectrum can provide further structural information. Common fragmentation pathways for Schiff bases involve cleavage of the C-N and C=N bonds.
Safety and Handling
The starting materials and the final product should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. 4-Ethoxybenzaldehyde and 4-aminoacetophenone may be irritating to the skin, eyes, and respiratory tract. The final product, N-(4-Ethoxybenzylidene)-4-acetylaniline, is also expected to be a skin and eye irritant.[6]
Conclusion
This technical guide has detailed a robust and reproducible method for the synthesis of N-(4-Ethoxybenzylidene)-4-acetylaniline, a Schiff base with potential applications in various scientific fields. The provided protocol, along with the comprehensive characterization data, will enable researchers to synthesize and confidently identify this compound. The inherent versatility in the structure of Schiff bases invites further exploration into the synthesis of related derivatives and the investigation of their biological and material properties.
References
- Prasanti, M., Jha, A., Rajesh Kumar, B., & RaviShankar Kumar, C. (2023). Structural Aspects and Characterization of Synthesized Novel Schiff Base of 4- Hydroxybenzaldehyde with Anilines for Optoelectronic Properties. Research Square.
- Synthesis and Characterization of Schiff bases of Benzaldehyde with Nitroanilines and their Cobalt, Nickel and Copper metal Complexes. (2018).
- Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4- methyl aniline and its potentiometric studies with Cu. (2020). Letters in Applied NanoBioScience, 9(3), 1234-1243.
- Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.). HMU CPD.
- Synthesis, spectroscopic characterization of schiff bases derived from 4,4'-methylen di aniline. (2012). Der Pharma Chemica, 4(2), 790-794.
- N-(4-ethoxybenzylidene)-4-acetylaniline. (n.d.). PubChemLite.
- N-(4-METHOXYBENZYLIDENE)ANILINE(836-41-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- N-(4-Ethoxybenzylidene)-4-acetylaniline. (n.d.). PubChem.
- Imines – Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry.
- imine preparation & formation mechanism. (2020, March 20). YouTube.
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